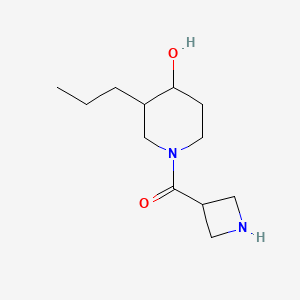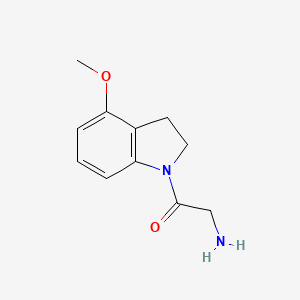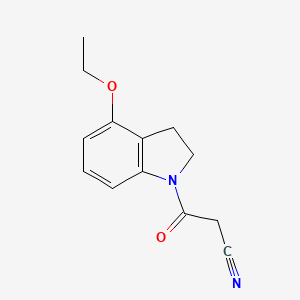
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
説明
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, commonly referred to as AZP, is a synthetic compound that has been used in a variety of research applications. It is a member of the azetidine family, which is a group of compounds that are known to have a wide range of biological activities. AZP has been found to have a variety of biochemical and physiological effects, and it has been used in numerous studies to gain a better understanding of its mechanism of action.
科学的研究の応用
Synthesis and Characterization
- Azetidinone derivatives, including variants similar to Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, have been synthesized and characterized. Such compounds demonstrate potential as anti-bacterial and anti-convulsant agents. Their synthesis involves the condensation of various substituted aromatic aldehydes and evaluation for biological activities (Rajasekaran & Murugesan, 2006).
Catalytic Asymmetric Additions
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidinone derivative, has been evaluated for its use in catalytic asymmetric additions to aldehydes. This approach leads to high enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Antagonists for Receptors
- Some azetidinone derivatives have been identified as potent antagonists for the NR2B subunit-selective N-methyl-D-aspartate (NMDA) receptor. These compounds exhibit low nanomolar activity and potential therapeutic applications in conditions like hyperalgesia (Borza et al., 2007).
Drug Metabolism Studies
- Investigations into the metabolism of specific azetidinone-containing compounds, like AZD1979, reveal insights into enzyme-catalyzed reactions. This includes the study of microsomal epoxide hydrolase-catalyzed hydration and ring opening of azetidinone derivatives (Li et al., 2016).
Enantiodiscrimination
- Optically pure aziridin-2-yl methanols, closely related to azetidinones, are effective sensors for enantiodiscrimination of α-racemic carboxylic acids. These compounds are applied in determining enantiomeric excess (ee) values in chiral analysis (Malinowska et al., 2020).
Antitubercular Agents
- Novel azetidinone analogues, incorporating 1, 2, 4-triazole, have shown promising antitubercular activity. These compounds, synthesized through in silico design and molecular docking, display activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Antibiotic Development
- Azetidinone derivatives have been synthesized and evaluated as potential new classes of heteroatom-activated beta-lactam antibiotics. These compounds showed significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
特性
IUPAC Name |
azetidin-3-yl-(4-hydroxy-3-propylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-9-8-14(5-4-11(9)15)12(16)10-6-13-7-10/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJKLKAXRWYYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)


![2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477180.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)